1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline

Catalog No.
S12779229
CAS No.
M.F
C16H28N2O6
M. Wt
344.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline

Product Name

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline

IUPAC Name

1-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)

InChI Key

XYXBVELFAOEJDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline is a synthetic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-tert-leucine and a hydroxyproline moiety. Its molecular formula is C₁₆H₂₈N₂O₆, with a molecular weight of approximately 344.4 g/mol. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to the presence of both an amino acid and a hydroxyproline derivative, which can influence biological activity and stability in various environments .

Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid, yielding the free amino acid.
  • Peptide Bond Formation: The amino group can react with carboxylic acids or activated esters to form peptides, making it useful in peptide synthesis.
  • Hydroxylation: The hydroxy group on the proline moiety can participate in further reactions, such as esterification or etherification, enhancing its versatility in organic synthesis .

The synthesis of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline typically involves:

  • Protection of Amino Acids: Starting with L-tert-leucine, the amino group is protected using Boc anhydride.
  • Formation of Hydroxyproline Derivative: A hydroxyproline derivative is synthesized or purchased.
  • Coupling Reaction: The protected L-tert-leucine is coupled with the hydroxyproline derivative using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the final product .

This compound has several potential applications:

  • Peptide Synthesis: Utilized in constructing peptides with specific functionalities.
  • Pharmaceutical Development: Investigated for its potential use in drug formulations targeting collagen-related diseases.
  • Biomaterials: Its structural properties may be exploited in developing biomaterials for tissue engineering .

Interaction studies involving 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline focus on its binding affinity and stability in biological systems:

  • Protein Interaction: Studies may explore how this compound interacts with proteins involved in collagen synthesis or degradation.
  • Cellular Uptake Studies: Understanding how effectively this compound can be taken up by cells could inform its use in therapeutic applications.

Research into these interactions is essential for elucidating its potential roles in biological systems and therapeutic contexts .

Similar compounds include:

  • Boc-L-4-hydroxyproline: Lacks the tert-leucine component but shares the hydroxyproline structure, focusing more on collagen stability.
  • L-tert-Leucine: A simpler structure that does not contain the hydroxyproline moiety but is relevant for peptide synthesis.
  • N-Boc-cis-4-Hydroxy-L-proline: Similar to 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline but differs in stereochemistry and lacks the tert-leucine component.
Compound NameKey FeaturesUnique Aspects
1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-prolineContains both tert-leucine and hydroxyprolineVersatile for peptide synthesis
Boc-L-4-hydroxyprolineFocuses on hydroxyproline stabilityPrimarily used for collagen-related studies
L-tert-LeucineSimple amino acid structureBasic building block for peptides
N-Boc-cis-4-Hydroxy-L-prolineDifferent stereochemistryLimited application compared to target compound

This comparison highlights the unique features of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-L-proline, particularly its dual functionality that combines properties from both L-tert-leucine and hydroxyproline, making it a valuable candidate for various synthetic and biological applications .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

344.19473662 g/mol

Monoisotopic Mass

344.19473662 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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